molecular formula C17H13N3O2 B14055527 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine

4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine

Cat. No.: B14055527
M. Wt: 291.30 g/mol
InChI Key: ZYVVTSUQLCQHJC-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine is a complex organic compound with a unique structure that combines a pyrazole ring, a phenoxy group, and a furo[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylpyrazole derivative, which is then reacted with a phenol derivative to form the phenoxy intermediate. This intermediate undergoes further cyclization and functionalization to yield the final furo[3,2-c]pyridine structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the application and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine stands out due to its unique combination of a pyrazole ring, phenoxy group, and furo[3,2-c]pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

4-[4-(2-methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine

InChI

InChI=1S/C17H13N3O2/c1-20-15(6-10-19-20)12-2-4-13(5-3-12)22-17-14-8-11-21-16(14)7-9-18-17/h2-11H,1H3

InChI Key

ZYVVTSUQLCQHJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)OC3=NC=CC4=C3C=CO4

Origin of Product

United States

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